

5-Deazaisofolic Acid: A Promising Antifolate for Overcoming Methotrexate Resistance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Deazaisofolic acid

Cat. No.: B1664649

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **5-deazaisofolic acid**'s efficacy in methotrexate-resistant cells against methotrexate and other antifolates. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Executive Summary

5-Deazaisofolic acid, also known as lometrexol, demonstrates significant efficacy in tumor cells that have developed resistance to the widely used chemotherapeutic agent, methotrexate. This efficacy is particularly pronounced in cell lines where methotrexate resistance is conferred by impaired drug transport. Unlike methotrexate, which heavily relies on the reduced folate carrier for cellular uptake, **5-deazaisofolic acid** can accumulate in resistant cells and undergo polyglutamylation, a key step for its cytotoxic activity. This guide synthesizes the available data on its performance, offering a valuable resource for researchers exploring novel antifolate strategies.

Data Presentation: Comparative Efficacy of Antifolates

The following table summarizes the in vitro cytotoxicity of **5-deazaisofolic acid** (lometrexol) and methotrexate against a panel of cancer cell lines, including those with acquired resistance to methotrexate.

Cell Line	Drug	Mechanism of Resistance	IC50 (nM)	Fold Resistance	Reference
CCRF-CEM	Lometrexol	-	2.9	-	[1]
CCRF-CEM	Methotrexate	-	18	-	[2]
CCRF-CEM/R1	Methotrexate	Increased DHFR activity	~1,260	~70	[3]
CCRF-CEM/R2	Methotrexate	Increased DHFR & Impaired Transport	~6,300	~350	[3]
CCRF-CEM/R3	Methotrexate	Impaired Transport	-	-	[3]
CEM-RF	Methotrexate	Carrier-mediated uptake	980 (4h exposure)	-	
CEM-FBP	Methotrexate	Receptor-mediated uptake (lacks carrier)	251,000 (4h exposure)	256	
Saos-2	Methotrexate	-	-	-	
Saos-2/MTX4.4	Methotrexate	Acquired Resistance	-	12.73	

Note: Direct comparative IC50 values for lometrexol in the methotrexate-resistant CCRF-CEM sublines and the Saos-2/MTX4.4 cell line are not readily available in the reviewed literature. The table highlights the resistance profiles of these cells to methotrexate, providing a context for the potential efficacy of **5-deazaisofolic acid**.

Overcoming Methotrexate Resistance: A Mechanistic View

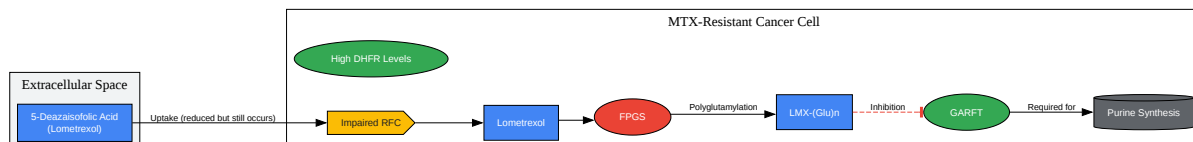
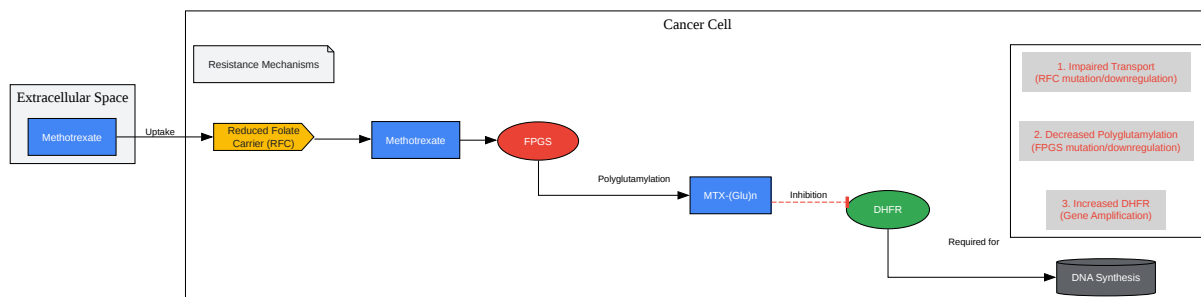
Methotrexate resistance in cancer cells is a multifaceted problem, primarily arising from three key mechanisms:

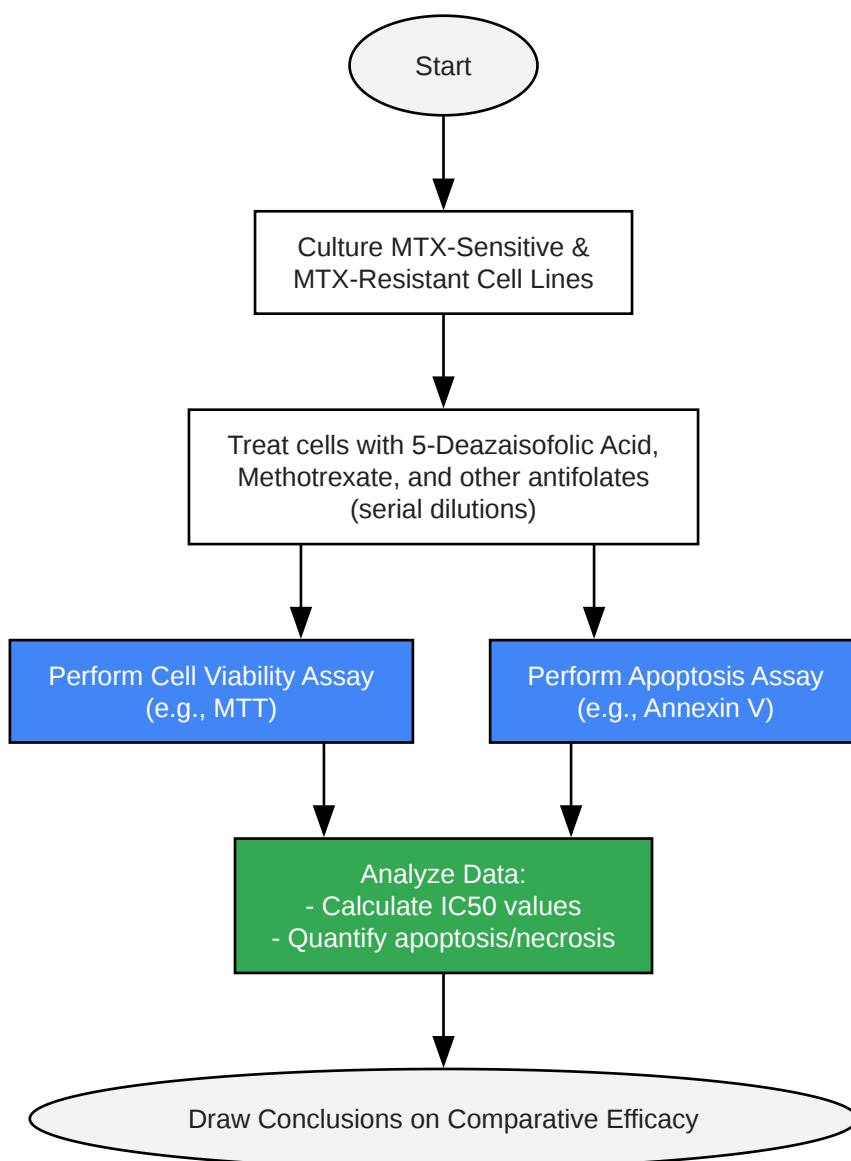
- **Impaired Drug Transport:** Reduced expression or mutations in the reduced folate carrier (RFC) protein hinder methotrexate's entry into the cell.
- **Decreased Polyglutamylation:** The enzyme folylpolyglutamate synthetase (FPGS) adds glutamate residues to methotrexate, trapping it inside the cell and enhancing its inhibitory activity. Reduced FPGS activity leads to poor drug retention.
- **Increased Dihydrofolate Reductase (DHFR) Levels:** Amplification of the DHFR gene, the primary target of methotrexate, leads to an overproduction of the enzyme, requiring higher drug concentrations for effective inhibition.

5-Deazaisofolic acid offers a strategic advantage by primarily targeting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme in the de novo purine synthesis pathway, rather than DHFR. While its cellular uptake is also carrier-mediated, studies suggest it can still accumulate effectively and undergo polyglutamylation in cells with impaired methotrexate transport, thus bypassing a common resistance mechanism.

Signaling Pathways and Drug Action

The following diagrams illustrate the mechanisms of methotrexate resistance and the proposed mechanism by which **5-deazaisofolic acid** overcomes it.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic effects of folate antagonists against methotrexate-resistant human leukemic lymphoblast CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Deazaisofolic Acid: A Promising Antifolate for Overcoming Methotrexate Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664649#5-deazaisofolic-acid-efficacy-in-methotrexate-resistant-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com